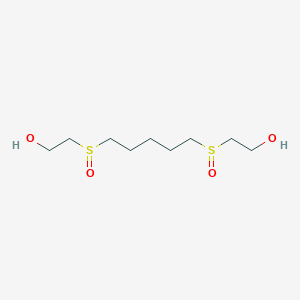

2,2'-(Pentane-1,5-diyldisulfinyl)diethanol

Description

2,2'-(Pentane-1,5-diyldisulfinyl)diethanol is an organosulfur compound featuring two sulfinyl functional groups and two terminal hydroxyl groups, linked by a central five-carbon alkane chain. nih.gov Its systematic investigation is rooted in the principles of organosulfur chemistry and the unique reactivity conferred by its constituent parts.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₂₀O₄S₂ |

| Molecular Weight | 256.4 g/mol |

| IUPAC Name | 2-[5-(2-hydroxyethylsulfinyl)pentylsulfinyl]ethanol |

| CAS Number | 381730-67-2 |

| Topological Polar Surface Area | 113 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 10 |

Data sourced from PubChem. nih.gov

Organosulfur chemistry is a major branch of organic chemistry that studies the properties and synthesis of compounds containing carbon-sulfur bonds. wikipedia.org These compounds are widespread in nature, found in the amino acids cysteine and methionine, and in vital biomolecules like penicillin and allicin, the active flavor compound in garlic. wikipedia.org The field is also responsible for industrial chemicals and pharmaceuticals. wikipedia.orgresearchgate.net Sulfur's ability to exist in multiple oxidation states (e.g., sulfides, sulfoxides, sulfones) and to form stable bonds with carbon allows for a rich and varied chemistry. wikipedia.orgbritannica.com Compounds like this compound, which contains sulfur in the sulfoxide (B87167) state, are central to this field. britannica.com

The sulfinyl group, R-S(=O)-R', defines the class of compounds known as sulfoxides. britannica.com A key feature of the sulfoxide group is its stereogenic potential; when the two organic residues attached to the sulfur atom are different, the molecule is chiral. britannica.comillinois.edu This non-planar, trigonal pyramidal geometry at the sulfur center makes chiral sulfoxides valuable as chiral auxiliaries and ligands in asymmetric synthesis, guiding the formation of specific stereoisomers of a target molecule. illinois.eduresearchgate.net

The sulfinyl group is also a versatile synthetic intermediate. It can be prepared by the controlled oxidation of sulfides or reduced to form sulfides. jchemrev.com Furthermore, the polarity of the S=O bond influences the reactivity of adjacent atoms, making sulfoxides useful in a variety of carbon-carbon bond-forming reactions. britannica.comnih.gov The development of methods to synthesize sulfoxides, such as the reaction of Grignard reagents with sulfinic esters or the direct oxidation of sulfides, remains an active area of research. illinois.edujchemrev.com

The structure of this compound is characterized by three primary motifs: a flexible pentane (B18724) linker, two sulfoxide groups, and two terminal ethanol (B145695) groups.

Disulfinyl Functionality : The presence of two sulfoxide groups offers several possibilities. The molecule can potentially act as a bidentate ligand, coordinating to a metal through the oxygen or sulfur atoms of the sulfinyl groups. The stereochemistry of the two sulfur centers (R,R; S,S; or R,S meso) adds a layer of structural complexity and is a key consideration in potential applications in stereoselective catalysis.

Terminal Alcohols : The terminal hydroxyl (-OH) groups are polar and capable of hydrogen bonding. nih.gov This feature significantly influences the compound's solubility, typically rendering it more soluble in polar solvents. These alcohol groups also serve as reactive handles for further chemical modification, such as esterification or conversion to other functional groups, allowing the molecule to be incorporated into larger structures like polymers or supramolecular assemblies.

While specific research literature on this compound is not widely available, the rationale for its investigation can be inferred from the known chemistry of its constituent functional groups. The primary motivations for synthesizing and studying this molecule would likely include:

Coordination Chemistry : The combination of two sulfoxide groups and a flexible alkane linker makes it a candidate for a bidentate or bridging ligand in coordination chemistry. The resulting metal complexes could be studied for their catalytic activity, magnetic properties, or material applications.

Asymmetric Synthesis : If synthesized in an enantiomerically pure form, it could be explored as a chiral ligand for asymmetric catalysis. The two stereogenic sulfur centers could create a well-defined chiral environment around a metal catalyst.

Materials Science : The terminal alcohol groups provide sites for polymerization or for grafting onto surfaces. The presence of the polar sulfoxide groups could impart unique properties, such as altered hydrophilicity or refractive index, to the resulting materials.

Synthetic Intermediate : This molecule could serve as a versatile building block for the synthesis of more complex molecules. The sulfoxide and alcohol functionalities can be independently or sequentially modified to construct intricate molecular architectures.

The systematic study of this compound would thus contribute to a deeper understanding of how the interplay between its functional groups governs its physical properties and chemical reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C9H20O4S2 |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

2-[5-(2-hydroxyethylsulfinyl)pentylsulfinyl]ethanol |

InChI |

InChI=1S/C9H20O4S2/c10-4-8-14(12)6-2-1-3-7-15(13)9-5-11/h10-11H,1-9H2 |

InChI Key |

UIICDVKFUKXYQB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)CCO)CCS(=O)CCO |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2,2 Pentane 1,5 Diyldisulfinyl Diethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR spectroscopy provides precise information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol, the spectrum is predicted to exhibit several key signals corresponding to the different types of protons in the pentane (B18724) chain and the ethanol (B145695) fragments.

Due to the presence of chiral sulfoxide (B87167) centers, the adjacent methylene (B1212753) protons (on Cα and Cβ to the sulfur) are diastereotopic and would be expected to show complex splitting patterns, appearing as multiplets. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms. Protons closer to the electron-withdrawing sulfinyl and hydroxyl groups will resonate at a lower field (higher ppm).

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| HO-CH₂ - | ~3.8 - 4.0 | Triplet (t) |

| HO - | Variable (depends on concentration/solvent) | Singlet (s) |

| -S(O)-CH₂ -CH₂OH | ~2.8 - 3.0 | Multiplet (m) |

| -S(O)-CH₂ -(CH₂)₃- | ~2.6 - 2.8 | Multiplet (m) |

| -CH₂-CH₂ -CH₂- (central) | ~1.5 - 1.7 | Quintet (quin) |

| -S(O)-CH₂-CH₂ -CH₂- | ~1.8 - 2.0 | Multiplet (m) |

Note: These are estimated values. Actual chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete census of the carbon environments. The chemical shifts are highly sensitive to the local electronic structure.

In this compound, carbons bonded to the electronegative oxygen and sulfinyl groups are expected to be deshielded and thus appear at lower fields in the spectrum. The symmetry of the molecule will influence the number of observed signals. Assuming the two halves of the molecule are chemically equivalent, five distinct carbon signals would be anticipated.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| HO-C H₂- | ~58 - 62 |

| -S(O)-C H₂-CH₂OH | ~53 - 57 |

| -S(O)-C H₂-(CH₂)₃- | ~50 - 54 |

| -CH₂-C H₂-CH₂- (central) | ~22 - 26 |

| -S(O)-CH₂-C H₂-CH₂- | ~28 - 32 |

Note: These are estimated values based on typical shifts for similar functional groups.

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex structures.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent methylene groups in the pentane backbone and within the ethanol fragments. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful tool for definitively assigning the previously ambiguous carbon and proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connection of the ethanol units to the pentane chain via the sulfinyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique is particularly valuable for analyzing the three-dimensional structure and preferred conformations of the molecule in solution.

The pentane chain and the bonds around the sulfinyl groups are flexible, allowing the molecule to adopt various conformations in solution. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, could provide insight into these conformational exchange processes. unibas.it At lower temperatures, the rotation around certain bonds might slow down sufficiently on the NMR timescale, leading to the appearance of new, distinct signals for protons or carbons that are equivalent at room temperature. Analysis of these changes can provide thermodynamic parameters for the conformational interchanges. unibas.it

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The sulfinyl group (S=O) is a key functional group in this compound, and its vibrational modes are particularly informative. The S=O stretching vibration is typically strong in the infrared spectrum and gives rise to a characteristic absorption band. acs.org

The exact frequency of the S=O stretch is sensitive to the electronic and steric environment of the sulfoxide. nih.gov In dialkyl sulfoxides, this band is generally observed in the range of 1030-1070 cm⁻¹. researchgate.net The presence of hydrogen bonding, for instance between the hydroxyl groups and the sulfinyl oxygens, could potentially lower this frequency.

Characteristic Vibrational Frequencies:

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H | Stretch (broad) | 3500 - 3200 | Weak |

| C-H (alkane) | Stretch | 2950 - 2850 | Strong |

| S=O | Stretch | 1070 - 1030 | Medium |

| C-O | Stretch | 1050 - 1000 | Weak |

| C-S | Stretch | 750 - 600 | Medium-Strong |

Note: These are general frequency ranges and can be influenced by the molecular environment and physical state of the sample.

Analysis of Hydroxyl Group Vibrations and Hydrogen Bonding Networks

The hydroxyl (-OH) groups in this compound are pivotal in defining its structure and properties through the formation of hydrogen bonds. The vibrational frequencies of these groups, observable via infrared (IR) spectroscopy, are highly sensitive to their environment.

In a dilute solution with a nonpolar solvent, the -OH groups are expected to be "free" or non-hydrogen-bonded, resulting in a sharp absorption band around 3600-3650 cm⁻¹. As the concentration increases or in the pure liquid or solid state, intermolecular and potentially intramolecular hydrogen bonds form. This leads to a significant broadening and shifting of the O-H stretching band to lower frequencies, typically in the range of 3200-3500 cm⁻¹. umich.edu

The presence of the sulfinyl groups (S=O) introduces additional hydrogen bond acceptor sites. Intramolecular hydrogen bonds could form between the hydroxyl hydrogen and the sulfinyl oxygen, creating a cyclic conformation. The strength of these interactions would influence the precise frequency of the O-H stretch.

The deformation vibrations of the hydroxyl group, which occur at lower frequencies, are also affected by hydrogen bonding. The in-plane deformation, often coupled with C-O stretching, and the out-of-plane torsion are expected to shift to higher frequencies upon hydrogen bond formation. umich.edu A broad association band, which can be attributed to out-of-plane deformation of the hydroxyl group in a hydrogen-bonded network, is often observed around 650 cm⁻¹ in alcohols. umich.edu

Table 1: Expected Hydroxyl Group Vibrational Frequencies for this compound

| Vibrational Mode | Condition | Expected Frequency Range (cm⁻¹) | Band Characteristics |

| O-H Stretch | Dilute, non-polar solvent | 3600 - 3650 | Sharp |

| O-H Stretch | Concentrated/Pure substance | 3200 - 3500 | Broad |

| In-plane O-H Bend | Hydrogen-bonded | ~1410 and ~1330 | Broad |

| Out-of-plane O-H Bend | Hydrogen-bonded | ~650 | Broad, diffuse |

Data is based on typical values for alcohols and sulfoxides and is predictive for this compound.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To gain a deeper understanding of the vibrational modes of this compound, theoretical calculations, such as those based on Density Functional Theory (DFT), are invaluable. bibliotekanauki.pl By creating a computational model of the molecule, its vibrational frequencies can be predicted.

The correlation between experimentally obtained IR and Raman spectra and the theoretically predicted frequencies allows for the confident assignment of specific vibrational modes to the observed spectral bands. It is common for calculated frequencies in the gas phase to be slightly higher than experimental frequencies in the solid or liquid state due to the absence of intermolecular interactions in the theoretical model. To account for this, scaling factors are often applied to the calculated frequencies.

For this compound, DFT calculations would be particularly useful in identifying the vibrational modes of the S=O and C-S bonds, as well as the complex fingerprint region. Furthermore, theoretical modeling can be used to predict the spectra of different diastereomers and conformational isomers, providing a basis for their experimental identification. bibliotekanauki.pl

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₉H₂₀O₄S₂) is 256.0803 Da. nih.gov

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the fragmentation pathways of the molecule. This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₉H₂₁O₄S₂⁺ | 257.0879 |

| [M+Na]⁺ | C₉H₂₀O₄S₂Na⁺ | 279.0698 |

| [M-H₂O+H]⁺ | C₉H₁₉O₃S₂⁺ | 239.0773 |

| [M-C₂H₄O+H]⁺ | C₇H₁₅O₃S₂⁺ | 211.0460 |

Data is predictive and based on the elemental composition of the parent molecule and common fragmentation patterns.

The fragmentation would likely involve the loss of water from the hydroxyl groups, cleavage of the C-C bonds in the pentane chain, and cleavage of the C-S bonds. The resulting fragment ions would provide a fingerprint for the molecule's structure.

X-ray Crystallography Studies of this compound or Representative Analogues

As of the latest available data, a crystal structure for this compound has not been reported. However, analysis of related organosulfur compounds and sulfoxides from the crystallographic literature can provide insights into the likely solid-state conformation and intermolecular interactions. ucc.iersc.org

Determination of Solid-State Molecular Conformation and Geometry

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive information on its three-dimensional structure. This would include precise bond lengths, bond angles, and torsion angles.

The conformation of the flexible pentane chain would be of particular interest, as it can adopt various arrangements to accommodate crystal packing forces. The relative stereochemistry of the two sulfoxide groups (i.e., whether it crystallizes as a racemic mixture of enantiomers or as a meso compound) would be unequivocally determined. The sulfinyl group has a pyramidal geometry, and its conformation relative to the rest of the molecule is influenced by steric and electronic factors. researchgate.net

Analysis of Intramolecular Interactions (e.g., hydrogen bonds, steric interactions)

The crystal structure would reveal any intramolecular interactions that stabilize a particular conformation. A key possibility in this compound is the formation of intramolecular hydrogen bonds between the terminal hydroxyl groups and the sulfinyl oxygen atoms. Such an interaction would lead to a folded or cyclic conformation of the molecule. nih.gov

Investigation of Intermolecular Packing and Supramolecular Assembly

In the solid state, molecules of this compound would arrange themselves in a regular, repeating pattern to form a crystal lattice. This packing is governed by intermolecular forces. The most significant of these for this molecule would be hydrogen bonding.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Chemical Reactivity of the Sulfinyl Groups

The sulfinyl group, R-S(=O)-R', is a polar functional group where the sulfur atom is in an intermediate oxidation state. chemeurope.com This allows it to participate in a variety of reactions, including oxidation, reduction, and reactions leveraging the electrophilic nature of the sulfur atom. chemeurope.comwikipedia.org

The sulfinyl groups in 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol can be readily oxidized to the corresponding sulfonyl groups, yielding 2,2'-(pentane-1,5-disulfonyl)diethanol. This transformation involves the conversion of the sulfur atom from a +0 to a +2 oxidation state. chemeurope.com A wide array of oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. britannica.com Vigorous oxidation, for example with reagents like potassium permanganate (B83412) (KMnO₄), typically leads to the formation of sulfones. britannica.com Hydrogen peroxide (H₂O₂) is also a common and environmentally benign oxidant for this purpose. nih.gov The reaction generally proceeds via an electrophilic attack of the oxidant on the sulfur atom. nih.gov

Careful control of reaction stoichiometry and conditions is crucial, as many reagents that oxidize sulfides to sulfoxides can, if used in excess or under harsher conditions, lead to the over-oxidation to sulfones. acsgcipr.org

Table 1: Common Reagents for the Oxidation of Sulfoxides to Sulfones

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temperature or heating | A "green" and common reagent; reaction rate and selectivity can be controlled. nih.gov |

| Potassium Permanganate (KMnO₄) | Varies (e.g., acetone, water) | A strong oxidizing agent, typically leads to high yields of sulfones. britannica.com |

| Nitric Acid (HNO₃) | Varies | Effective, but can lead to side reactions like nitration. jchemrev.com |

| Chromic Acid (H₂CrO₄) | Glacial acetic acid | Strong oxidant, often causes over-oxidation from the sulfide (B99878) stage. jchemrev.com |

The sulfinyl groups can be deoxygenated to yield the corresponding thioether (sulfide) analogue, 2,2'-((pentane-1,5-diyl)bis(sulfanediyl))diethanol. This reduction is a key transformation in organosulfur chemistry. sioc-journal.cn A variety of reducing systems have been developed for this purpose, offering different levels of chemoselectivity and milder reaction conditions compared to older methods. organic-chemistry.org For instance, a combination of triflic anhydride (B1165640) and potassium iodide is an effective system for the deoxygenation of sulfoxides, tolerating many other functional groups. organic-chemistry.org Other common reagents include sodium borohydride (B1222165) in the presence of iodine, and systems using tungsten hexachloride with sodium iodide or zinc powder. organic-chemistry.org

Table 2: Selected Reagents for the Reduction of Sulfoxides to Thioethers

| Reducing System | Solvent | Temperature | Reference |

|---|---|---|---|

| Triflic anhydride / Potassium iodide | Acetonitrile | Room Temperature | organic-chemistry.org |

| Sodium borohydride / Iodine | Anhydrous THF | Not specified | organic-chemistry.org |

| Thionyl chloride / Triphenylphosphine | THF | Room Temperature | organic-chemistry.org |

| Tungsten hexachloride (WCl₆) / NaI | Anhydrous Acetonitrile | Not specified | organic-chemistry.org |

The sulfur-oxygen bond in a sulfoxide (B87167) is highly polarized, with a partial positive charge on the sulfur atom and a partial negative charge on the oxygen. fiveable.me This polarity defines its reactivity. The sulfur atom is electrophilic and susceptible to attack by nucleophiles. nih.gov

Conversely, the oxygen atom is basic and can act as a hydrogen bond acceptor or a ligand for metal ions. chemeurope.com Furthermore, the sulfinyl group can activate adjacent C-H bonds. The α-protons of alkyl sulfoxides are acidic enough to be deprotonated by strong bases like sodium hydride, generating a carbanion that is a potent nucleophile. chemeurope.comwikipedia.org This dual reactivity allows sulfoxides to be used in a versatile manner in organic synthesis.

Transformations Involving the Terminal Hydroxyl Groups

The two primary alcohol (hydroxyl) groups in this compound exhibit the typical reactivity of primary alcohols. They can undergo esterification, etherification, and, after activation, nucleophilic substitution.

The terminal hydroxyl groups can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. This process, known as esterification, is typically catalyzed by an acid. nih.gov For example, reaction with acetic anhydride would yield the corresponding diacetate ester.

Similarly, etherification can be achieved. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org This would result in the formation of a diether derivative.

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution reactions because its conjugate acid, water, has a relatively high pKa, making the hydroxide (B78521) anion (HO⁻) a strong base. pearson.com Therefore, direct displacement of the -OH group by a nucleophile is generally not feasible.

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved in one of two ways:

Protonation: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is a much weaker base and can be displaced by a nucleophile (like Br⁻ or I⁻) via an Sₙ2 mechanism for a primary alcohol. pearson.com

Conversion to a Sulfonate Ester: The alcohol can react with a sulfonyl chloride (such as tosyl chloride or mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (e.g., a tosylate or mesylate). pearson.com The sulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This allows for subsequent Sₙ2 reactions with a wide range of nucleophiles under milder conditions. fiveable.mefiveable.me

Mechanistic Studies of Key Reaction Pathways

Mechanistic studies are crucial for understanding and predicting the outcomes of chemical reactions. For a molecule like this compound, key reaction pathways would likely involve the sulfoxide and alcohol functionalities.

Kinetic studies provide quantitative insights into how reaction rates are influenced by the concentration of reactants and other parameters. For reactions involving sulfoxides, such as oxidation, the rate laws are often determined by monitoring the disappearance of a reactant or the appearance of a product over time.

A hypothetical kinetic study for the oxidation of this compound to its corresponding disulfone could be designed as follows:

| Experiment | Initial [Sulfoxide] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | R1 |

| 2 | 0.2 | 0.1 | R2 |

| 3 | 0.1 | 0.2 | R3 |

The identification of transient species, or reaction intermediates, is fundamental to elucidating a reaction mechanism. In sulfoxide chemistry, a variety of intermediates have been proposed and, in some cases, spectroscopically observed.

For example, in Pummerer-type rearrangements, which are common for sulfoxides, a key intermediate is a thionium (B1214772) ion (or a related sulfonium (B1226848) species). medcraveonline.com Similarly, in reactions involving the sulfoxide oxygen as a nucleophile, cyclic sulfoxonium salts can be formed as intermediates. medcraveonline.com Isotopic labeling experiments are a powerful tool for tracing the path of atoms and confirming the involvement of specific intermediates. For instance, using 18O-labeled diphenyl sulfoxide has helped to elucidate the mechanism of sulfoxide transfer reactions, confirming the formation of oxodisulfonium dication intermediates. nih.gov

In the context of this compound, reactions involving activation of the sulfoxide group could proceed through similar sulfonium-type intermediates. Spectroscopic techniques such as NMR and mass spectrometry would be critical in identifying and characterizing these transient species.

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In this compound, the two sulfoxide groups are chemically equivalent, but reactions involving the alkyl chain could exhibit regioselectivity.

Stereoselectivity is a critical aspect of sulfoxide chemistry due to the chiral nature of the sulfur atom when the two attached groups are different. wikipedia.org In the case of this compound, the two groups attached to each sulfur are a 2-hydroxyethyl group and a 5-(2-hydroxyethylsulfinyl)pentyl group, making both sulfur atoms stereocenters. The molecule can therefore exist as a mixture of diastereomers.

Reactions at the sulfoxide center, such as oxidation or reduction, can proceed with varying degrees of stereoselectivity. The stereochemical outcome often depends on the reagents and reaction conditions. For example, the use of chiral oxidizing agents can lead to the enantioselective oxidation of sulfides to sulfoxides. researchgate.netmetu.edu.tr Furthermore, the existing chirality at the sulfur center can direct the stereochemistry of reactions at adjacent or nearby functional groups. medcraveonline.com

| Reaction Type | Key Feature | Typical Outcome |

|---|---|---|

| Asymmetric Oxidation of Sulfides | Use of chiral catalysts (e.g., vanadium or titanium complexes) with an oxidant. researchgate.net | Formation of one enantiomer of the sulfoxide in excess. |

| Nucleophilic Addition of α-Sulfinyl Carbanions | The chiral sulfoxide group directs the approach of the electrophile. medcraveonline.com | High diastereoselectivity in the formation of the new stereocenter. |

| Pummerer Rearrangement | Intramolecular rearrangement involving a sulfonium intermediate. medcraveonline.com | Can be highly stereoselective depending on the substrate and conditions. |

Many reactions involving sulfoxides can be made catalytic. A notable example is the catalytic oxidation of sulfides to sulfoxides, where a catalyst is used to facilitate the transfer of an oxygen atom from a stoichiometric oxidant (like hydrogen peroxide) to the sulfide.

A plausible catalytic cycle for the selenium-dioxide-catalyzed oxidation of a dialkyl sulfide to a sulfoxide is depicted below. nih.gov

Catalyst Activation: Selenium(IV) oxide reacts with the oxidant (e.g., H2O2) to form a more reactive peroxyselenic(IV) acid.

Oxygen Transfer: The peroxyselenic(IV) acid transfers an oxygen atom to the sulfide, forming the sulfoxide.

Catalyst Regeneration: The selenium catalyst is regenerated in its initial oxidation state, ready to begin the cycle anew.

Similar catalytic cycles could be envisaged for other transformations of this compound, such as deoxygenation back to the corresponding disulfide, which can be catalyzed by transition metal complexes. wikipedia.orgnih.gov

Degradation Pathways and Stability Under Varying Conditions

The stability of this compound will be influenced by conditions such as temperature, pH, and exposure to light.

Thermal Degradation: Upon heating, sulfoxides with a β-hydrogen can undergo a syn-elimination reaction to form an alkene and a sulfenic acid. wikipedia.org This is a common thermal degradation pathway for many sulfoxides. researchgate.net For this compound, this could potentially lead to the formation of vinyl alcohol (which would tautomerize to acetaldehyde) and a sulfenic acid intermediate.

Photochemical Degradation: Exposure to UV light can also induce degradation of sulfoxides. Studies on dimethylsulfoxide (DMSO) have shown that UV irradiation in the presence of hydrogen peroxide leads to its degradation into various intermediates, including methanesulfinate (B1228633) and methanesulfonate, and ultimately to sulfate. nih.gov A similar photochemical degradation pathway could be expected for this compound, likely involving radical intermediates.

Acidic and Basic Conditions: Sulfoxides are generally stable under mild acidic and basic conditions. However, under strongly acidic conditions, the sulfoxide oxygen can be protonated, which may facilitate certain reactions. acs.org In strongly basic media, elimination reactions can occur. For instance, studies on sulfur mustard sulfoxide have shown that in highly alkaline solutions (pH 9-12), the elimination of HCl is significantly accelerated. researchgate.net While this compound does not have a leaving group like chloride, strong base could potentially promote other elimination or rearrangement pathways. The stability of compounds in DMSO, a simple sulfoxide, has been shown to be more affected by the presence of water than oxygen. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by approximating the electron density. For 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol, DFT calculations offer a detailed picture of its structural and electronic characteristics.

The first step in a thorough computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like this compound, which possesses multiple rotatable bonds, a comprehensive conformational search is crucial. This search explores the potential energy surface of the molecule to identify various low-energy conformers. The pentane (B18724) chain, in particular, can adopt numerous arrangements, leading to a complex conformational landscape. The optimized geometry represents the molecule at its lowest energy state, providing the foundation for all subsequent property calculations.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) is a powerful technique for structure elucidation, and predicting the chemical shifts of hydrogen-1 (¹H) and carbon-13 (¹³C) atoms can be invaluable. nih.govnih.govresearchgate.netarxiv.orgmdpi.com These predictions are highly sensitive to the electronic environment of each nucleus. nih.gov Similarly, the calculation of vibrational frequencies, which correspond to the infrared (IR) spectrum, allows for the identification of characteristic bond stretches, bends, and other molecular motions.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | (Calculated values would be listed here) |

| ¹³C NMR Chemical Shifts (ppm) | (Calculated values would be listed here) |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | (Calculated value) |

| LUMO Energy | (Calculated value) |

Note: The values in this table are placeholders and would be populated with data from actual DFT calculations.

Reactivity Descriptors and Bonding Analysis

Based on the electronic structure derived from DFT calculations, various reactivity descriptors can be calculated. These descriptors, such as electronegativity, chemical hardness, and softness, provide quantitative measures of a molecule's reactivity. mdpi.com Bonding analysis, through methods like Natural Bond Orbital (NBO) analysis, can further elucidate the nature of the chemical bonds within the molecule, including any charge transfer interactions and hyperconjugative effects.

Fukui Functions and Local Reactivity Descriptors

No published data is available on the Fukui functions and local reactivity descriptors for this compound. Such a study would involve quantum mechanical calculations to identify the electrophilic, nucleophilic, and radical attack sites on the molecule, providing a quantitative measure of its local reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

There are no specific studies on the Electron Localization Function (ELF) or Localized Orbital Locator (LOL) for this compound. An analysis of this nature would reveal the nature of chemical bonding and the location of electron pairs, distinguishing between covalent bonds, lone pairs, and core electrons.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map for this compound has not been published. This analysis would illustrate the charge distribution and predict sites for electrostatic interactions with other molecules.

Analysis of Non-Covalent Interactions

Detailed Hydrogen Bonding Analysis

While the presence of hydroxyl groups suggests the potential for hydrogen bonding, a detailed computational analysis of the specific hydrogen bonding patterns, strengths, and geometries within the molecular structure of this compound is not available in the current body of scientific literature.

Evaluation of Steric and Dispersion Interactions

A quantitative evaluation of the steric and dispersion forces contributing to the conformational preferences and intermolecular interactions of this compound has not been documented. Such an investigation would be crucial for understanding its physical properties and how it interacts with other molecules.

Synthesis and Academic Utility of Derivatives and Analogues

Modification of the Hydroxyl Termini (e.g., formation of esters, ethers, amides through further reaction)

The two primary alcohol groups in 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol serve as key handles for synthetic modification. Standard organic reactions can be employed to convert these hydroxyl termini into a variety of other functional groups, thereby altering the molecule's physical and chemical properties, such as solubility, polarity, and coordinating ability.

Esterification: The hydroxyl groups can be readily converted to esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification or base catalysis with acyl halides). These ester derivatives could be used as pro-drugs in medicinal chemistry or to introduce functional units like fluorophores or polymers.

Etherification: Williamson ether synthesis, involving the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would yield ether derivatives. This modification can be used to attach bulky groups to alter steric hindrance or to link the molecule to a solid support for catalytic applications.

Amide Formation: While not a direct modification, the hydroxyl groups can be oxidized to carboxylic acids, which can then be converted to amides. A more direct route would involve a two-step process of converting the alcohols to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine. These derivatives are of interest due to the prevalence of the amide bond in biochemistry and materials science.

Table 1: Potential Modifications of Hydroxyl Termini

| Derivative Type | Reagents/Conditions | Potential Applications |

| Ester | Carboxylic acid + Acid catalyst; Acyl halide + Base | Pro-drugs, Material science (polymers), Protective groups |

| Ether | Alkyl halide + Strong base (e.g., NaH) | Altering solubility/sterics, Linking to solid supports |

| Amide | 1. Oxidation to acid 2. Amine + Coupling agent | Biomimetic chemistry, Hydrogen-bonding materials |

Variation in the Alkane Bridge Length and Substitution Pattern

The five-carbon alkane bridge plays a crucial role in defining the spatial relationship between the two sulfoxide-ethanol moieties. Synthesizing analogues with different bridge lengths would systematically alter the molecule's conformational flexibility and its ability to act as a chelating ligand.

Shorter Bridges (n=2-4): Analogues with shorter methylene (B1212753) chains (e.g., ethane-1,2-diyl or propane-1,3-diyl) would be more rigid. This conformational constraint could be advantageous in creating pre-organized ligands for specific metal ions or for designing selective molecular receptors.

Longer Bridges (n=6-10): Longer chains would increase flexibility, allowing the two ends of the molecule to adopt a wider range of conformations. This could be useful for creating macrocycles through intramolecular reactions or for developing ionophores that can wrap around a target cation.

Substitution on the alkane bridge itself, for instance, by introducing alkyl or aryl groups, would further influence the molecule's shape and could be used to fine-tune its properties for specific applications.

Analogues with Different Sulfur Oxidation States (e.g., sulfides, sulfones)

The sulfinyl group is central to the chemistry of the parent compound. Synthesizing analogues where the sulfur is in a lower (sulfide) or higher (sulfone) oxidation state dramatically alters the geometry, polarity, and reactivity at the sulfur center.

Sulfides: The corresponding sulfide (B99878), 2,2'-(pentane-1,5-diylbis(sulfanediyl))diethanol, would be the synthetic precursor to the sulfoxide (B87167). It can be prepared by the reaction of 1,5-dibromopentane (B145557) with 2-mercaptoethanol (B42355). Sulfides are less polar than sulfoxides and lack the stereogenic center at sulfur.

Sulfoxides: The target compound, a disulfoxide, is typically prepared via the controlled oxidation of the corresponding disulfide. wikipedia.org Common oxidants include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov Care must be taken to avoid over-oxidation. wikipedia.org

Sulfones: Further oxidation of the sulfoxide with a stoichiometric excess of an oxidizing agent like m-CPBA yields the corresponding sulfone, 2,2'-(pentane-1,5-diylbis(sulfonyl))diethanol. nih.gov The sulfone group is highly polar and electron-withdrawing, and the geometry at the sulfur atom is tetrahedral. Unlike sulfoxides, sulfones are achiral at the sulfur center. The change from sulfide to sulfoxide to sulfone results in significant changes in molecular geometry, which can profoundly impact biological activity. nih.gov

Table 2: Comparison of Sulfur Oxidation State Analogues

| Oxidation State | Functional Group | Geometry at Sulfur | Polarity | Hydrogen Bond Acceptor? |

| Sulfide | R-S-R' | Bent | Low | No |

| Sulfoxide | R-S(O)-R' | Trigonal Pyramidal | High | Yes (at Oxygen) |

| Sulfone | R-S(O)₂-R' | Tetrahedral | Very High | Yes (at Oxygens) |

Chiral Derivatives and Enantiomerically Pure Compounds

The two sulfur atoms in this compound are stereocenters. wikipedia.org Therefore, the compound can exist as a mixture of diastereomers (a meso compound and a pair of enantiomers). The synthesis of enantiomerically pure sulfoxides is a significant area of research, as these compounds are valuable as chiral auxiliaries and ligands in asymmetric synthesis. creighton.eduillinois.edunih.gov

Several methods have been developed for the synthesis of enantiopure sulfoxides:

The Andersen Method: This classic approach involves the reaction of an organometallic reagent (e.g., a Grignard reagent) with a diastereomerically pure sulfinate ester. illinois.eduwiley-vch.de The sulfinate esters are typically derived from a chiral alcohol, such as (-)-menthol, allowing for the separation of diastereomers by crystallization. illinois.edu The reaction proceeds with a complete inversion of configuration at the sulfur atom. acs.org

Catalytic Asymmetric Oxidation: This is the most direct method, involving the enantioselective oxidation of a prochiral sulfide using a chiral catalyst. wiley-vch.de A variety of metal-based catalytic systems, often in combination with chiral ligands, have been developed for this purpose. rsc.org

Biocatalytic Methods: Enzymes, such as monooxygenases, can catalyze the oxidation of sulfides to sulfoxides with high enantioselectivity. nih.govnih.gov Concurrent processes combining biocatalytic reduction and photocatalytic oxidation have been developed for the deracemization of sulfoxides, yielding products with excellent optical purity. nih.gov

The synthesis of enantiopure this compound would provide valuable C₂-symmetric or meso ligands for asymmetric catalysis.

Design and Synthesis of Functionalized Probes for Mechanistic Studies

The bifunctional nature of this compound makes it an attractive scaffold for the development of molecular probes. By attaching reporter groups to the hydroxyl termini, the molecule can be adapted to study biological or chemical processes.

For example, attaching a fluorescent dye to one or both hydroxyl groups could create a probe for metal ion detection. The sulfoxide oxygens are known to coordinate to metal ions. Upon binding a target metal ion, the conformation of the pentane (B18724) bridge would change, potentially altering the distance or orientation of the attached fluorophores, leading to a change in the fluorescence signal (e.g., via Förster Resonance Energy Transfer, FRET).

Alternatively, one hydroxyl group could be attached to a solid support or a biomolecule, while the other is functionalized with a reactive group. Such a design could be used to probe active sites of enzymes or to study interactions at surfaces. The chirality of the sulfoxide centers could also be exploited to create probes that interact selectively with chiral environments.

Advanced Academic and Research Applications of 2,2 Pentane 1,5 Diyldisulfinyl Diethanol and Its Derivatives

Role as Ligands in Coordination Chemistry for Metal Complexation

The sulfoxide (B87167) groups in 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol possess both sulfur and oxygen atoms with lone pairs of electrons, making them excellent potential ligands for a variety of metal ions. The flexible pentane (B18724) backbone allows the two sulfoxide groups to orient themselves in a manner that can facilitate chelation, forming stable ring structures with a central metal atom. This chelation effect enhances the stability of the resulting metal complexes compared to coordination with monodentate sulfoxide ligands.

The coordination can occur through either the sulfur or the oxygen atoms of the sulfoxide group, depending on the nature of the metal ion. According to Hard and Soft Acids and Bases (HSAB) theory, soft metal ions are expected to coordinate preferentially with the soft sulfur atom, while hard metal ions would favor coordination with the harder oxygen atom. This ambidentate nature allows for the formation of a diverse range of metal complexes with varied geometries and electronic properties.

Furthermore, the terminal hydroxyl groups can also participate in coordination, potentially leading to the formation of polynuclear complexes or acting as hydrogen bond donors to stabilize the coordination sphere. The interplay between the sulfoxide and hydroxyl functionalities could lead to the design of ligands with high selectivity for specific metal ions.

Table 1: Potential Coordination Modes of this compound

| Metal Ion Type | Predominant Coordination Atom | Potential Coordination Geometry |

| Hard (e.g., Fe³⁺, Ti⁴⁺) | Oxygen | Octahedral, Tetrahedral |

| Soft (e.g., Pd²⁺, Pt²⁺) | Sulfur | Square Planar |

| Borderline (e.g., Cu²⁺, Ni²⁺) | Oxygen or Sulfur | Various geometries possible |

Building Blocks in Supramolecular Architectures and Self-Assembled Systems

The presence of both hydrogen bond donating (hydroxyl groups) and accepting (sulfoxide oxygen atoms) sites in this compound makes it a promising candidate as a building block for supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, to form well-defined, ordered structures.

The combination of strong, directional hydrogen bonds and weaker, less directional van der Waals forces could lead to the formation of complex and functional supramolecular architectures, such as gels, liquid crystals, or porous organic frameworks. The specific architecture would be influenced by factors such as solvent, temperature, and the presence of guest molecules.

Precursors for the Synthesis of Novel Polymeric Materials (e.g., through polycondensation with suitable co-monomers)

The two terminal hydroxyl groups of this compound allow it to act as a diol monomer in polycondensation reactions. When reacted with suitable co-monomers, such as dicarboxylic acids, diisocyanates, or phosgene (B1210022) derivatives, a variety of polymeric materials can be synthesized. For instance, polycondensation with a dicarboxylic acid would yield a polyester, while reaction with a diisocyanate would produce a polyurethane.

The incorporation of the sulfoxide groups into the polymer backbone would impart unique properties to the resulting material. The polarity of the sulfoxide group would likely increase the polymer's hydrophilicity, glass transition temperature, and thermal stability. These properties could be advantageous for applications in areas such as specialty plastics, hydrogels, and membranes.

The flexibility of the pentane linker would influence the mechanical properties of the polymer, potentially leading to materials with elastomeric or flexible characteristics. The ability to modify the sulfoxide groups, for example, through oxidation to sulfones, provides a route to further tune the properties of the polymer after its synthesis.

Table 2: Potential Polymers Derived from this compound

| Co-monomer | Resulting Polymer Type | Potential Properties |

| Dicarboxylic Acid | Polyester | Increased hydrophilicity, thermal stability |

| Diisocyanate | Polyurethane | Flexible, potentially elastomeric |

| Phosgene | Polycarbonate | High refractive index, improved solubility |

Application in Developing New Organic Synthesis Methodologies

The sulfoxide functional group is a versatile tool in organic synthesis, and the bifunctional nature of this compound could be exploited in the development of new synthetic methodologies. The sulfoxide groups can act as chiral auxiliaries, directing the stereochemical outcome of reactions at adjacent centers. Although the parent compound is achiral, its derivatives with chiral centers at the sulfur atoms could be powerful tools in asymmetric synthesis.

The sulfoxide groups can also be used to stabilize adjacent carbanions, facilitating the formation of new carbon-carbon bonds. The presence of two sulfoxide groups could allow for sequential or double functionalization, providing access to complex molecular architectures.

Furthermore, the hydroxyl groups can be used as handles for attaching the molecule to a solid support, enabling its use in solid-phase synthesis or as a recoverable catalyst. The combination of sulfoxide and hydroxyl functionalities in a single molecule offers a unique platform for the design of novel reagents and catalysts.

Use as Probes for Understanding Solvent Effects and Molecular Interactions

The polarity of the sulfoxide group and the hydrogen-bonding capability of the hydroxyl groups make this compound a potential probe for studying solvent effects and molecular interactions. The local environment around the sulfoxide and hydroxyl groups will be sensitive to the polarity, hydrogen-bonding ability, and viscosity of the surrounding medium.

Spectroscopic techniques such as NMR and IR could be used to monitor changes in the chemical shifts and vibrational frequencies of the sulfoxide and hydroxyl groups in different solvents. These changes would provide information about the nature and strength of the intermolecular interactions between the probe molecule and the solvent.

By introducing a chromophore or fluorophore into the molecule, it could potentially be used as a solvatochromic or solvatofluorochromic probe. The absorption and emission properties of such a probe would be sensitive to the solvent environment, providing a visual or fluorescent readout of the local polarity. This could be particularly useful for studying microheterogeneous environments, such as micelles, polymers, or biological membranes.

Future Research Directions and Unresolved Challenges

Development of Highly Enantioselective Synthetic Routes

The sulfur atoms in 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol are stereogenic centers, meaning the compound can exist as multiple stereoisomers. The biological and material properties of these isomers can differ significantly. Consequently, the development of synthetic methods to selectively produce a single enantiomer is of paramount importance.

Future research should focus on asymmetric oxidation of the corresponding sulfide (B99878), 2,2'-(pentane-1,5-diylbis(sulfanediyl))diethanol. This approach is a common method for preparing chiral sulfoxides. wikipedia.org Investigation into various chiral catalysts, such as modified Sharpless or Jacobsen catalysts, could yield high enantiomeric excesses. Biocatalysis, using enzymes like monooxygenases, presents another promising avenue for achieving high stereoselectivity under mild reaction conditions. A key challenge will be controlling the stereochemistry at both sulfur centers simultaneously to produce diastereomerically pure compounds.

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Potential Advantages | Key Research Challenges |

| Modified Metal Catalysts (e.g., Ti, V) | High turnover numbers, well-understood mechanisms. | Catalyst poisoning by sulfur, optimization of ligand design. |

| Organocatalysts | Metal-free, often robust and less sensitive to air/moisture. | Lower catalytic efficiency compared to metal catalysts, scalability. |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions. | Substrate specificity, enzyme stability and cost. |

Exploration of Unconventional Reactivity Pathways

The combination of sulfoxide (B87167) and hydroxyl functional groups within the same molecule opens the door to a variety of chemical transformations. The sulfoxide groups can participate in Pummerer-type rearrangements, which could be used to introduce further functionality along the pentane (B18724) backbone. acs.org The hydroxyl groups, in turn, can be derivatized or used to influence the reactivity of the sulfoxide groups through intramolecular catalysis or hydrogen bonding.

A significant area for future exploration is the coordination chemistry of this compound. wikipedia.org The sulfoxide oxygen and the hydroxyl groups are potential ligands for a wide range of metal ions. Research into the coordination complexes of this compound could lead to the development of new catalysts or functional materials. The flexibility of the pentane chain may allow the molecule to act as a chelating ligand, binding to a metal center in a "pincer" fashion.

Integration with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced in situ spectroscopic techniques will be indispensable. Techniques such as ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) can provide real-time information on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. spectroscopyonline.comuvic.ca

For instance, monitoring the enantioselective oxidation of the parent sulfide with in-situ circular dichroism spectroscopy could provide immediate feedback on the enantiomeric excess as the reaction progresses. Furthermore, techniques like stopped-flow NMR could be employed to study the mechanisms of rapid reactions involving this compound. uvic.ca A major challenge in this area is the development of robust probes and methodologies that can withstand the specific reaction conditions and provide clear, interpretable data from complex reaction mixtures.

Expansion of Computational Models for Predictive Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work. For this compound, density functional theory (DFT) calculations can be used to model its conformational landscape, predict its spectroscopic signatures, and explore the energy profiles of potential reaction pathways. mdpi.com

Molecular dynamics simulations could be employed to understand how this molecule interacts with solvents or other molecules, which is crucial for designing applications in areas like materials science or as a component in pharmaceutical formulations. researchgate.netresearchgate.net The development of accurate force fields for sulfoxide-containing molecules remains a challenge, and future work should focus on creating more reliable models that can accurately predict the behavior of compounds like this compound in various environments.

Table 2: Applications of Computational Modeling

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms. | Transition state energies, reaction kinetics. |

| Molecular Dynamics (MD) | Simulate interactions with other molecules. | Solvation properties, binding affinities. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions. | Understanding biocatalytic synthesis pathways. |

Potential for Derivatization into High-Value Specialty Chemicals for Academic Research Purposes

The functional groups of this compound provide a versatile platform for the synthesis of a wide range of derivatives. The hydroxyl groups can be esterified, etherified, or converted into other functional groups to create a library of new compounds with tailored properties. science.gov These derivatives could serve as chiral building blocks in organic synthesis, ligands for catalysis, or as probes for studying biological systems.

For example, attaching polymerizable groups to the hydroxyl ends could lead to the creation of novel sulfur-containing polymers with interesting optical or mechanical properties. The sulfoxide groups themselves can be further oxidized to sulfones, providing another class of related compounds for investigation. mdpi.com The systematic exploration of these derivatization pathways will be crucial for uncovering the full potential of this compound as a platform molecule for academic and potentially industrial research.

Q & A

Q. What are the established synthetic routes for 2,2'-(Pentane-1,5-diyldisulfinyl)diethanol?

The compound is synthesized via oxidation of its sulfide precursor, bis(2-hydroxyethyl)sulfide (thiodiglycol), using oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid over-oxidation to sulfone derivatives. Reaction progress is monitored via TLC or FTIR spectroscopy to confirm sulfoxide (-SO-) formation .

Q. How can the purity and structural integrity of this compound be validated?

Employ a combination of techniques:

- 1H/13C NMR : Dissolve in DMSO-d₆ and analyze peak integration for hydroxy (-OH) and sulfinyl (-SO-) groups. Expected chemical shifts: δ ~3.6–3.8 ppm (CH₂-SO-) and δ ~4.7 ppm (OH) .

- Elemental Analysis : Confirm C, H, N, and S percentages match theoretical values.

- Melting Point : Compare observed values (56–58°C) with literature data .

Q. What are the recommended protocols for assessing acute toxicity?

Follow OECD Guideline 423 for acute oral toxicity. Administer doses up to 2000 mg/kg in Sprague-Dawley rats, monitoring mortality and behavioral changes over 14 days. Related diethanol compounds (e.g., 2,2'-(ethyleendioxy)diethanol) show LD₅₀ >2000 mg/kg, suggesting low acute toxicity, but species-specific variations require validation .

Advanced Research Questions

Q. How can X-ray crystallography address structural ambiguities introduced by sulfinyl groups?

Sulfinyl moieties may exhibit positional disorder in crystal lattices. Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. High-resolution data (≤1.0 Å) and low-temperature measurements (e.g., 100 K) improve accuracy. Compare with DFT-optimized geometries to validate bond angles and torsion angles .

Q. How to resolve discrepancies between solution-state NMR and solid-state crystallographic data?

Dynamic effects in solution (e.g., conformational flexibility) can mask stereochemical details. Use:

Q. What strategies optimize its application in polymer crosslinking?

React with diisocyanates (e.g., HMDI or MDI) in dry dichloromethane under nitrogen. Monitor reaction progress via FTIR (disappearance of -NCO peaks at ~2270 cm⁻¹). Post-curing thermal properties are assessed via DSC (Tg shifts) and TGA (degradation onset >200°C). Adjust stoichiometry to balance crosslink density and flexibility .

Q. How to address contradictory solubility data across studies?

Solubility in polar solvents (e.g., water: ~45 g/L at 20°C) may vary due to hygroscopicity. Replicate experiments under controlled humidity (<5% RH) using Karl Fischer titration to quantify water content. Compare with computational solubility parameters (Hansen solubility spheres) .

Methodological Notes

- Synthesis Optimization : Use high-dilution techniques for macrocyclic derivatives to suppress polymerization .

- Toxicity Profiling : Combine in vitro assays (e.g., Ames test for mutagenicity) with in vivo models to address regulatory requirements .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.